molecular formula C14H15ClN2OS B2429188 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 874623-32-2

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No. B2429188
CAS RN: 874623-32-2
M. Wt: 294.8
InChI Key: LVZAGDYURHUAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” is a chemical compound with the molecular formula C14H15ClN2OS. It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The compound crystallizes in monoclinic P 2 1 / c; a = 11.7456 (2)Å, b = 10.1254 (2)Å, c = 13.9107 (2)Å, β = 104.669 (1)°, V = 1600.46 (5)Å 3 and Z = 4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.8. Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Crystal Structure and Conformation

  • The compound showcases a notable crystal structure, where the benzothiazol and imidazol rings display planarity with a slight dihedral angle, and the piperidin ring assumes a chair conformation (Ö. Yıldırım et al., 2006).

Antimicrobial Properties

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Notably, they exhibit heightened effectiveness against fungi compared to bacteria, with certain structural groups significantly influencing anticandidal activity (Mokhtari & Pourabdollah, 2013).
  • A range of new pyridine derivatives including the compound has been synthesized and assessed for their antibacterial and antifungal activities. These compounds demonstrate varying degrees of antimicrobial effectiveness, highlighting their potential in medicinal chemistry (Patel & Agravat, 2007).

Synthesis and Medicinal Chemistry

  • The compound and its derivatives have been synthesized using various methods, showcasing their potential utility in different chemical and medicinal contexts. These methods have been instrumental in exploring the antimicrobial and medicinal properties of the compound and its derivatives (Khalid et al., 2016).

Chemical Stability and Analysis

  • Studies on the compound and its derivatives have included detailed chemical analysis and the establishment of structural properties through spectral data, emphasizing the importance of comprehensive chemical characterization in the development of pharmacologically active agents (Dileep & Murty, 2017).

Biological Activities and Pharmacological Potential

  • The compound and its derivatives have been the subject of various studies focusing on their biological activities, including antimicrobial, antifungal, and antitumor properties. These studies have provided valuable insights into the potential pharmaceutical applications of these compounds (Al-Omran, Mohareb, & El-Khair, 2014).

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The compound and its derivatives could be further evaluated for their potential applications in various fields, including antibacterial activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAGDYURHUAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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